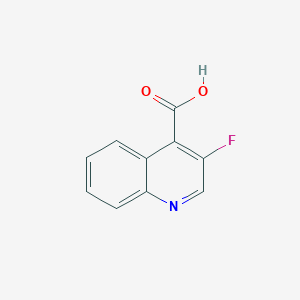

3-Fluoroquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNNQQQRGXUMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479755 | |

| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153880-32-1 | |

| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoroquinoline-4-carboxylic acid CAS 153880-32-1 properties

The following technical guide details the properties, synthesis, and application of 3-Fluoroquinoline-4-carboxylic acid (CAS 153880-32-1) .

Strategic Scaffold for Kinase Inhibition and Bioisosteric Design[1]

Executive Summary

3-Fluoroquinoline-4-carboxylic acid (CAS 153880-32-1) is a specialized heterocyclic building block distinct from the widely known "fluoroquinolone" antibiotics (which are typically 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids). This fully aromatic quinoline scaffold features a fluorine atom at the C-3 position and a carboxylic acid at the C-4 position.[1]

In modern medicinal chemistry, this compound serves as a critical "handle" for introducing the quinoline pharmacophore into kinase inhibitors (e.g., c-Met, VEGFR) and receptor modulators. The C-3 fluorine atom provides metabolic stability by blocking the oxidation of the electron-rich C-3 position, while the C-4 carboxylic acid offers a versatile attachment point for amide coupling or heterocycle formation.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for drug discovery workflows.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Context for Researchers |

| CAS Number | 153880-32-1 | Unique Identifier |

| IUPAC Name | 3-Fluoroquinoline-4-carboxylic acid | - |

| Molecular Formula | C₁₀H₆FNO₂ | - |

| Molecular Weight | 191.16 g/mol | Fragment-like (<300 MW) |

| Appearance | White to off-white solid | Hygroscopic nature possible |

| Melting Point | >210 °C (Dec.)[2][1][3][4][5][6][7][8][9] | High lattice energy; typical of zwitterionic-like acids |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (DCM, Hexane) |

| pKa (Acid) | 3.2 ± 0.5 (Predicted) | Stronger acid than benzoic acid due to electron-deficient ring |

| LogP | 1.84 (Predicted) | Favorable lipophilicity for membrane permeability |

| H-Bond Donors | 1 (COOH) | - |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor |

Synthetic Methodologies

Synthesis of 3-fluoroquinoline-4-carboxylic acid requires precise regiochemical control to avoid the formation of the 2-isomer. Two primary routes are utilized: the Modern Directed Metalation (preferred for scale and purity) and the Classical Pfitzinger Modification .

Route A: Directed Ortho-Metalation (DoM)

This method utilizes the directing power of the C-3 fluorine atom. While nitrogen lone pairs can direct lithiation to C-2, the acidity of the C-4 proton (adjacent to the electron-withdrawing carboxyl precursor zone and the fluorine) allows for C-4 functionalization under kinetically controlled conditions.

Mechanism:

-

Precursor: 3-Fluoroquinoline (commercially available).[2][8]

-

Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

-

Electrophile: Solid Carbon Dioxide (Dry Ice).

Experimental Protocol (Self-Validating):

-

Step 1: Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) under Argon.

-

Step 2: Cool to -78 °C . Add LDA (1.2 equiv) dropwise. Critical: Maintain temp < -70 °C to prevent nucleophilic attack of the base on the quinoline ring.

-

Step 3: Add 3-Fluoroquinoline (1.0 equiv) dissolved in THF dropwise over 30 mins. The solution typically turns deep red/brown, indicating the formation of the lithiated species (3-fluoro-4-lithioquinoline).

-

Step 4: Stir for 45 mins at -78 °C.

-

Step 5: Quench by bubbling excess anhydrous CO₂ gas through the solution or pouring the mixture onto crushed Dry Ice.

-

Step 6: Allow to warm to RT. Acidify with 1M HCl to pH 3-4.

-

Step 7: The product precipitates.[8][10] Filter, wash with cold water and Et₂O. Recrystallize from EtOH/Water if necessary.

Route B: Halogen-Metal Exchange (High Precision)

For strictly regioselective synthesis without C-2 byproducts, start with 4-bromo-3-fluoroquinoline .

-

Reaction: 4-Br-3-F-Quinoline + n-BuLi (-78°C) -> [Intermediate] + CO2 -> Product.

-

Advantage: Eliminates ambiguity of lithiation site.

Visualization of Synthesis Workflow

Caption: Figure 1. Synthesis pathways via Directed Ortho Metalation (DoM) and Halogen-Metal Exchange.

Applications in Drug Discovery

This scaffold is not merely a passive structural element; it is an active modulator of biological activity.

The "Fluorine Scan" Effect

Replacing a hydrogen with fluorine at the C-3 position of the quinoline ring alters the electronic landscape of the molecule significantly.

-

Metabolic Blocking: The C-3 position is a common site for oxidative metabolism (Phase I). Fluorination blocks this, extending the half-life (

) of the drug candidate. -

pKa Modulation: The electronegative fluorine reduces the pKa of the adjacent carboxylic acid (or derived amides), potentially altering binding affinity in the ATP-binding pocket of kinases.

Derivatization Logic

The carboxylic acid is almost exclusively used as an acylating agent to create amides.

Standard Protocol: Amide Coupling

-

Activation: Convert CAS 153880-32-1 to its acid chloride using Thionyl Chloride (

) or Oxalyl Chloride. Note: HATU/EDC couplings are possible but steric hindrance at C-4 often makes Acid Chloride routes higher yielding. -

Coupling: React with the desired amine (e.g., an aniline or piperazine) in DCM with DIEA base.

Structure-Activity Relationship (SAR) Flow

Caption: Figure 2. Functional decomposition of the scaffold in medicinal chemistry contexts.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for halogenated heteroaromatic acids.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under normal laboratory conditions but should be protected from strong oxidizers.

References

-

BLD Pharm. (2024). 3-Fluoroquinoline-4-carboxylic acid Product Analysis. Retrieved from

-

ChemicalBook. (2024).[11] Synthesis and Properties of Fluorinated Pyridine and Quinoline Carboxylic Acids. Retrieved from

-

Marsais, F., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters.

-

Santhosh Reddy, R., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (General reference for DoM of heterocycles).

Sources

- 1. CN115515956B - ä¸ç§è¯å¹¶åªåç±»è¡çç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]

- 2. Silbernitrat | 7761-88-8 [m.chemicalbook.com]

- 3. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ammanu.edu.jo [ammanu.edu.jo]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. 8-Bromo-3-fluoroquinoline-4-carboxylic acid | 834884-22-9 [sigmaaldrich.com]

- 8. Silver nitrate | 7761-88-8 [chemicalbook.com]

- 9. mmlab.uoc.gr [mmlab.uoc.gr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Molecular weight and formula of 3-fluoroquinoline-4-carboxylic acid

An In-Depth Technical Guide to 3-Fluoroquinoline-4-Carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-fluoroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. As a member of the quinolone-4-carboxylic acid class, this compound serves as a foundational scaffold for the development of therapeutically relevant agents, most notably fluoroquinolone antibiotics. This document details its core molecular and physicochemical properties, outlines established methodologies for its synthesis and purification, and describes the analytical techniques essential for its characterization. Furthermore, it contextualizes the compound's significance by exploring the mechanism of action and broad biological activities associated with its structural motif. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic compounds.

Core Molecular Profile

3-Fluoroquinoline-4-carboxylic acid belongs to a class of compounds characterized by a bicyclic quinolone core, functionalized with a carboxylic acid at position 4 and a fluorine atom at position 3. The precise placement of the fluorine atom significantly influences the molecule's electronic properties and its potential interactions with biological targets.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆FNO₂ | [1][2] |

| Molecular Weight | 191.16 g/mol | [1][2][3] |

| CAS Number | 153880-32-1 | [1] |

| IUPAC Name | 3-fluoroquinoline-4-carboxylic acid | [1] |

| SMILES | O=C(C1=C(F)C=NC2=CC=CC=C12)O | [1] |

| Physical Form | Solid |

Synthesis and Purification Workflow

The synthesis of quinolone-4-carboxylic acids is a well-established field in organic chemistry. While multiple routes exist, the Gould-Jacobs reaction and its variations remain a cornerstone approach. This methodology involves the condensation of an aniline with an acylmalonate derivative, followed by a thermal cyclization and subsequent hydrolysis.

Conceptual Synthetic Pathway

The synthesis of 3-fluoroquinoline-4-carboxylic acid can be conceptually approached through a multi-step process that builds the quinolone core. The strategic introduction of the fluorine atom at the C3 position is a key consideration in the synthetic design. A common strategy involves using a fluorinated building block that ultimately becomes the C2-C3-C4 portion of the quinolone ring.

Caption: Generalized synthetic workflow for 3-fluoroquinoline-4-carboxylic acid.

Experimental Protocol: Representative Synthesis

This protocol describes a generalized procedure based on established methods for analogous quinolone syntheses.

Step 1: Condensation to form Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.) in absolute ethanol.

-

Add diethyl 2-fluoro-3-oxosuccinate (1.05 eq.) to the solution.

-

Rationale: The reaction is typically catalyzed by a small amount of acid, though it can often proceed without it. Ethanol serves as a suitable solvent for both reactants.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

-

Add the crude intermediate to a high-boiling point solvent such as Dowtherm A in a flask fitted with a distillation apparatus.

-

Rationale: A high-boiling solvent is required to provide the thermal energy (typically >240°C) needed to drive the intramolecular electrophilic aromatic substitution (the cyclization) and eliminate ethanol.

-

Heat the mixture to ~250°C. Ethanol will distill off as the reaction proceeds.

-

Maintain the temperature for 30-60 minutes after ethanol distillation ceases.

-

Cool the mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude cyclized product. Filter and wash the solid.

Step 3: Saponification and Acidification

-

Suspend the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the solid dissolves and TLC indicates the disappearance of the starting ester (typically 1-3 hours).

-

Rationale: Saponification (base-catalyzed hydrolysis) converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous-alcoholic mixture.

-

Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~2.

-

The target carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification Workflow

The crude product from the synthesis requires purification to remove unreacted starting materials and side products. Recrystallization is the most common and effective method for crystalline solids like this.

Caption: Standard purification workflow via recrystallization.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, structure, and purity of the synthesized 3-fluoroquinoline-4-carboxylic acid. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Expected Results & Rationale |

| Mass Spectrometry (MS) | Expected m/z: ~192.04 [M+H]⁺. Rationale: Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound by identifying the protonated molecular ion. High-resolution MS (HRMS) can further validate the elemental composition. |

| ¹H NMR Spectroscopy | Key Signals: ~13-15 ppm (singlet, 1H): Carboxylic acid proton, typically broad and far downfield.~7.5-9.0 ppm (multiplets, 5H): Aromatic protons from the quinoline ring system. The proton at C2 will be a doublet coupled to the fluorine at C3. The protons on the benzo- portion of the ring will show characteristic splitting patterns.Rationale: The chemical shifts are dictated by the aromatic and electron-withdrawing environment. |

| ¹³C NMR Spectroscopy | Key Signals: ~165-170 ppm: Carboxylic acid carbon.~110-160 ppm: Aromatic carbons. The carbon attached to the fluorine (C3) will show a large one-bond C-F coupling constant, which is a definitive diagnostic signal.Rationale: Provides a map of the carbon skeleton and confirms the presence of all 10 unique carbons. |

| ¹⁹F NMR Spectroscopy | Key Signal: A single resonance, likely a doublet of multiplets, confirming the presence of the fluorine atom and its coupling to adjacent protons (primarily C2-H). |

| HPLC | A sharp, single peak under appropriate conditions (e.g., C18 column, mobile phase of acetonitrile/water with formic acid) indicates high purity.[4] |

Relevance and Applications in Drug Discovery

The 4-quinolone-3-carboxylic acid scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for developing drugs against a wide range of biological targets.[5][6]

Foundation of Fluoroquinolone Antibiotics

The most prominent application of this scaffold is in the field of antibacterial agents.[7] Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, are potent, broad-spectrum antibiotics that function by inhibiting essential bacterial enzymes.[8][9]

-

Mechanism of Action: These agents target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[9] By forming a stable complex with the enzyme and bacterial DNA, they trap the enzyme in the middle of its cutting and re-ligating action, leading to lethal double-strand breaks in the bacterial chromosome and subsequent cell death.

Broader Therapeutic Potential

Beyond their antibacterial role, derivatives of the 4-quinolone-3-carboxylic acid core have been investigated for numerous other therapeutic applications. The scaffold's rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing inhibitors for various enzymes and receptors.[5] Reported activities include:

Caption: The role of the core scaffold in developing therapeutic agents.

Conclusion

3-Fluoroquinoline-4-carboxylic acid is more than a simple chemical compound; it is a strategic building block for the creation of complex and potent bioactive molecules. Its well-defined structure, coupled with the influential electronic properties of the fluorine substituent, provides a robust platform for medicinal chemists. Understanding its fundamental properties, synthetic routes, and analytical profile is the first step for researchers aiming to leverage the proven therapeutic potential of the quinolone scaffold in the development of next-generation drugs.

References

-

Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]

-

Supporting Information for various chemical syntheses. (Referenced for general NMR data). [Link]

-

Asahina, Y., et al. (2004). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. SciSpace. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Musiol, R. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

-

Al-Hiari, Y. M., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. [Link]

-

Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica. [Link]

-

Fernandes, C. C., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

-

McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Corporation. [Link]

-

PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate. [Link]

-

LibreTexts. (2021). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. MDPI. [Link]

-

PubChem. (n.d.). Delafloxacin. National Center for Biotechnology Information. [Link]

-

dos Santos, T. C., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. [Link]

-

Khan, K. M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

PubChemLite. (n.d.). 8-fluoro-3-hydroxyquinoline-4-carboxylic acid. PubChemLite. [Link]

-

Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

-

MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]

-

Wójcik-Pszczoła, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. PMC. [Link]

Sources

- 1. 153880-32-1|3-Fluoroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 6-Fluoroquinoline-3-carboxylic acid | CAS 116293-90-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

3-Fluoroquinoline-4-carboxylic acid vs fluoroquinolone antibiotics difference

Topic: Structural Divergence & Functional Utility: 3-Fluoroquinoline-4-carboxylic Acid vs. The Fluoroquinolone Pharmacophore Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Chemists

Executive Summary: The Isomeric Divide

In medicinal chemistry, the distinction between 3-fluoroquinoline-4-carboxylic acid (3-F-4-QCA) and the fluoroquinolone (FQ) class of antibiotics represents a classic case of scaffold divergence. While they share a bicyclic quinoline core and halogenation, they are functionally distinct entities.

-

The FQ Antibiotic (e.g., Ciprofloxacin): Defined by a 1,4-dihydro-4-oxo core, a C3-carboxylic acid , and a C6-fluorine . This specific geometry creates the "magnesium bridge" essential for inhibiting bacterial DNA gyrase.

-

The 3-F-4-QCA Scaffold: A fully aromatic quinoline with a C4-carboxylic acid and C3-fluorine . This structure lacks the hydrogen-bonding motif required for antibacterial activity but serves as a privileged scaffold for antiviral (DHODH inhibition) and anticancer (Kinase inhibition) agents.

This guide dissects the critical Structure-Activity Relationship (SAR) differences, synthetic pathways, and experimental validation protocols for these two chemical families.

Section 1: Molecular Architecture & SAR Analysis

The biological activity of quinoline derivatives is dictated by the electronic and steric landscape of the heterocyclic ring.

1.1 The Fluoroquinolone (FQ) Pharmacophore

The "antibiotic engine" relies on a specific constellation of atoms to bind the DNA-Gyrase-Mg²⁺ complex.

-

C3-Carboxyl & C4-Ketone: These form a bidentate chelation site for Mg²⁺ ions. This bridge mediates binding to the phosphate backbone of bacterial DNA.

-

C6-Fluorine: Increases lipophilicity for cell wall penetration and enhances binding affinity to the enzyme complex by up to 100-fold compared to non-fluorinated analogs.

-

C2-H: Position 2 must remain unsubstituted to prevent steric interference with the enzyme pocket.

1.2 The 3-Fluoroquinoline-4-carboxylic Acid (3-F-4-QCA) Scaffold

This molecule represents a "positional isomer" approach often used to explore non-antibiotic chemical space.

-

C4-Carboxyl: Positioned at the "top" of the ring (in standard orientation), this group often engages in salt-bridging with arginine/lysine residues in kinase pockets (e.g., Aurora A kinase) or DHODH (Dihydroorotate Dehydrogenase).

-

C3-Fluorine: Unlike the C6-F of antibiotics, a C3-F acts as an ortho-substituent to the carboxyl group. This induces a steric twist , forcing the carboxyl group out of coplanarity with the aromatic ring. This "twisted" conformation is often desired in kinase inhibitors to fit into hydrophobic clefts but is detrimental to DNA gyrase intercalation.

1.3 Comparative Data Profile

| Feature | Fluoroquinolone Antibiotics | 3-Fluoroquinoline-4-carboxylic Acid |

| Core System | 1,4-dihydro-4-oxoquinoline (Pyridone-fused) | Fully Aromatic Quinoline |

| Acid Position | C3 (Essential for Mg²⁺ chelation) | C4 (Solvent exposed or salt-bridge donor) |

| Fluorine Position | C6 (Penetration/Binding) | C3 (Conformational control/Metabolic block) |

| Primary Target | Bacterial DNA Gyrase / Topo IV | Human DHODH / Aurora Kinases / GABA-A |

| pKa (Acid) | ~5.8 - 6.2 | ~4.5 - 5.0 (Effect of ortho-F) |

| Antibacterial Activity | High (nM range MIC) | Negligible / Inactive |

Section 2: Visualization of Signaling & Mechanism

The following diagram illustrates the divergent biological pathways triggered by these two scaffolds.

Figure 1: Mechanistic divergence. FQs utilize metal chelation to poison bacterial enzymes, while 4-QCA derivatives target human metabolic enzymes via hydrophobic interactions.

Section 3: Synthetic Methodologies[1]

The synthesis of these two scaffolds requires fundamentally different strategies due to the positioning of the carboxyl group.

3.1 Protocol A: The Grohe-Heberer Method (Antibiotic Synthesis)

This is the industry standard for constructing the 4-quinolone core (e.g., Ciprofloxacin).

-

Key Reaction: Cycloaracylation (Gould-Jacobs type).

-

Critical Step: The formation of the C3-COOH requires a malonate intermediate.

Workflow:

-

Condensation: 2,4-Dichloro-5-fluorobenzoyl chloride + Ethyl 3-(dimethylamino)acrylate → Acrylate intermediate.

-

Substitution: Addition of cyclopropylamine (for N1 substituent).

-

Cyclization: Intramolecular Nucleophilic Aromatic Substitution (SnAr) using NaH or K2CO3 to close the ring.

-

Hydrolysis: Conversion of the C3-ester to C3-carboxylic acid.

3.2 Protocol B: The Modified Pfitzinger/Doebner Reaction (3-F-4-QCA Synthesis)

To place the carboxyl group at C4, one must start with an isatin or aniline precursor where the carbon framework is pre-arranged for C4-functionalization.

Workflow:

-

Precursor Selection: 3-Fluoroisatin (for Pfitzinger) or 3-Fluoroaniline (for Doebner).

-

Reaction (Pfitzinger):

-

Reaction (Doebner - for unsubstituted C2):

-

Reagents: 3-Fluoroaniline + Pyruvic Acid + Aldehyde.

-

Note: Direct synthesis of the specific 3-F-4-COOH core without a C2 substituent often requires oxidative degradation of a 4-methylquinoline precursor, as the Doebner reaction typically places an aryl group at C2.

-

Section 4: Experimental Validation Protocol

To confirm the identity and purity of a synthesized 3-Fluoroquinoline-4-carboxylic acid scaffold versus a Fluoroquinolone contaminant.

4.1 Analytical Discrimination (HPLC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Results:

-

Fluoroquinolone (Antibiotic):[10][11][12][13] Elutes earlier (more polar due to zwitterionic character at neutral pH). UV spectrum shows distinct maxima at ~290 nm and ~330 nm (conjugated enone).

-

3-F-4-QCA: Elutes later (more lipophilic aromatic core). UV spectrum shows typical quinoline bands (sharp peaks ~230 nm, broad ~310 nm).

-

4.2 Biological Assay: Gyrase Supercoiling Inhibition

Objective: Prove lack of antibiotic mechanism for 3-F-4-QCA.

-

Reagents: E. coli DNA Gyrase assay kit (TopoGEN), Relaxed pBR322 plasmid DNA.

-

Procedure:

-

Incubate Relaxed pBR322 (0.4 µg) with Gyrase (2 U) in assay buffer.

-

Add Test Compound (3-F-4-QCA) at 10, 50, 100 µM.

-

Add Control (Ciprofloxacin) at 1 µM.

-

Incubate 30 min at 37°C.

-

Stop reaction with SDS/Proteinase K.

-

-

Readout: Run on 1% agarose gel.

Section 5: Synthetic Workflow Visualization

Figure 2: Synthetic divergence. The antibiotic requires building the pyridone ring (Top), while the 4-COOH scaffold utilizes isatin ring expansion (Bottom).

References

-

Structure-Activity Relationships of Fluoroquinolones. Wikipedia / Medical Literature Overview. [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Journal of Medicinal Chemistry (via NIH). (Demonstrates the utility of 4-COOH quinolines as DHODH inhibitors). [Link]

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Molecules (MDPI). (Detailed protocol for standard antibiotic synthesis). [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry (via NIH). (Protocol for synthesizing the 4-COOH scaffold). [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel Aurora A Kinase Inhibitor. MDPI Pharmaceuticals. (Example of 4-COOH derivatives in cancer research). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroquinolones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 11. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Solubility data for 3-fluoroquinoline-4-carboxylic acid in organic solvents

Topic: Solubility Data and Thermodynamic Profiling of 3-Fluoroquinoline-4-Carboxylic Acid Content Type: Technical Whitepaper & Experimental Guide Audience: Pharmaceutical Process Chemists and Crystallization Scientists[1][2][3]

Executive Summary

3-Fluoroquinoline-4-carboxylic acid (CAS: 153880-32-1) serves as a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics and novel kinase inhibitors.[1][2][3] Unlike its extensively characterized derivatives (e.g., ciprofloxacin), the specific thermodynamic solubility data for this intermediate is frequently proprietary or sparse in open literature.

This guide bridges that gap. By synthesizing physicochemical principles of the quinoline-4-carboxylic acid (cinchoninic acid) class with established solubility modeling, we provide a predictive solubility landscape.[1][2][3] Furthermore, we outline the rigorous Isothermal Saturation Protocol required to generate validation data, ensuring your process development relies on self-consistent, empirical evidence.

Part 1: Physicochemical Profile & Solubility Landscape[1][2][3]

To understand the solubility behavior of 3-fluoroquinoline-4-carboxylic acid, one must analyze its lattice energy and solvation potential.[1][2][3] The molecule possesses a rigid bicyclic aromatic core, a polarizable fluorine atom at the C3 position, and a strong hydrogen-bond donor/acceptor pair in the C4 carboxylic acid.[2]

1.1 Structural Determinants of Solubility[2][4]

-

High Lattice Energy: The planar quinoline ring facilitates strong

- -

Fluorine Effect: The C3-fluorine atom increases lipophilicity (LogP) relative to the parent quinoline-4-carboxylic acid but reduces basicity of the quinoline nitrogen via inductive withdrawal.[1][2][3]

-

Zwitterionic Character: In neutral aqueous media, the compound exists in equilibrium between neutral and zwitterionic forms, contributing to poor water solubility.

1.2 Predictive Solubility Data (Semi-Quantitative)

Based on structural homology to Quinoline-4-carboxylic acid (Cinchoninic acid).[1][2][3]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Aprotic Polar | DMSO, DMF, NMP | High (>50 mg/mL) | Disruption of carboxylic acid dimers; strong dipole interactions.[1][2][3] |

| Protic Polar | Methanol, Ethanol | Moderate (Temp.[3] Dependent) | Solvation via H-bonding; solubility increases exponentially with |

| Acidic/Basic Aqueous | 0.1M NaOH, 0.1M HCl | Very High | Ionization (Salt formation) breaks crystal lattice.[3] |

| Non-Polar | Hexane, Toluene | Negligible (<0.1 mg/mL) | Inability to overcome crystal lattice energy; poor solvation.[3] |

| Chlorinated | DCM, Chloroform | Low | Weak H-bond acceptance; insufficient polarity.[1][2][3] |

Critical Insight: For purification, avoid pure water or non-polar solvents.[3] The optimal crystallization system is likely a cooling crystallization from hot Ethanol/Methanol or a pH-swing precipitation (dissolve in base, precipitate with acid).[2][3]

Part 2: Experimental Protocol for Solubility Determination

2.1 Protocol: Dynamic Laser Monitoring Method

Objective: Determine mole fraction solubility (

-

Preparation: Place an excess of 3-fluoroquinoline-4-carboxylic acid into a jacketed equilibrium cell containing 50 mL of the target solvent.

-

Equilibration: Stir the suspension magnetically at 400 rpm. Circulate water from a thermostatic bath through the jacket to maintain temperature (

).[3] -

Laser Setup: Direct a He-Ne laser beam (power < 5 mW) through the dissolution vessel.[1][2][3] Place a photodiode detector on the opposite side.[3]

-

Dissolution:

-

Slowly add solvent or increase temperature until the solid phase disappears (transmittance maximizes).[3]

-

Alternatively (Standard Static Method): Stir for 24 hours. Stop stirring and allow settling for 2 hours. Withdraw supernatant through a 0.45

m heated syringe filter.

-

-

Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 254 nm).

-

Replication: Repeat at 5 K intervals.

2.2 Visualization: Solubility Determination Workflow

Caption: Standardized workflow for determining thermodynamic solubility via the isothermal shake-flask method.

Part 3: Thermodynamic Modeling & Analysis

Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation and process design (e.g., cooling curves).

3.1 The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.

- : Mole fraction solubility.[3][5][6]

- : Absolute temperature (Kelvin).[3][6]

- : Empirical parameters derived from regression.

3.2 Thermodynamic Functions of Solution

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

):-

Expectation: Positive value.[3] The process is not spontaneous for the pure solid; energy input (mixing/heat) is required.

-

-

Entropy of Solution (

):

3.3 Visualization: Dissolution Energy Cycle[2]

Caption: Thermodynamic cycle showing dissolution as the sum of lattice disruption (sublimation) and solvation.[2]

Part 4: Process Application - Purification Strategy

The solubility differential of 3-fluoroquinoline-4-carboxylic acid in acidic vs. neutral media is the most robust lever for purification.[1][2][3]

Recommended Purification Workflow

-

Dissolution: Suspend crude solid in 0.5 M NaOH (aq). The carboxylic acid deprotonates, forming the sodium salt, which is highly soluble.

-

Filtration: Filter the alkaline solution to remove non-acidic impurities (insoluble byproducts).[3]

-

Precipitation: Slowly add Acetic Acid or HCl to the filtrate while stirring.

-

Crystallization: As pH approaches the pKa (~3.5 - 4.0), the free acid will precipitate.[3]

-

Polishing: Recrystallize the wet cake from hot Ethanol or DMF/Water mixture to remove trace salts.[3]

References

-

Solubility of Quinoline Derivatives

-

Thermodynamic Modeling

-

Experimental Methodology

-

Compound Data (Proxy)

Sources

- 1. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]

- 2. Lithiumdiisopropylamid | 4111-54-0 [m.chemicalbook.com]

- 3. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. ias.ac.in [ias.ac.in]

Introduction: The Critical Role of pKa in Medicinal Chemistry

An In-depth Technical Guide to the pKa Values of 3-Fluoroquinoline-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system.[1] For drug development professionals, a thorough understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design. The pKa dictates a molecule's solubility, lipophilicity, and membrane permeability, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the ionization state of a drug molecule is critical for its interaction with its biological target.

3-Fluoroquinoline-4-carboxylic acid represents a key scaffold found in many fluoroquinolone antibiotics.[2] The strategic placement of a fluorine atom can significantly alter the electronic properties of the molecule, thereby modulating its pKa and, consequently, its biological activity and pharmacokinetic properties.[3] This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the pKa values of 3-fluoroquinoline-4-carboxylic acid, offering both field-proven experimental protocols and insightful computational approaches.

Ionization Equilibria of 3-Fluoroquinoline-4-Carboxylic Acid

3-Fluoroquinoline-4-carboxylic acid is an amphoteric molecule, meaning it possesses both an acidic and a basic functional group. Consequently, it has two distinct pKa values:

-

pKa1: Corresponding to the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻).

-

pKa2: Corresponding to the protonation of the quinoline nitrogen atom to form a quinolinium cation.

The ionization state of the molecule is therefore pH-dependent. The following diagram illustrates the different ionic species of 3-fluoroquinoline-4-carboxylic acid in equilibrium.

Sources

A Senior Application Scientist's Guide to 3-Fluoroquinoline-4-Carboxylic Acid: Procurement, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules.[1][2] First identified as an impurity during the synthesis of chloroquine in 1962, this scaffold quickly became the foundation for a critical class of antibacterial agents.[3] The strategic introduction of a fluorine atom into the quinolone ring system dramatically enhances antibacterial potency and broadens the spectrum of activity, giving rise to the widely used fluoroquinolone antibiotics.[4][5] These agents, including foundational drugs like ciprofloxacin and levofloxacin, exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6]

This guide focuses on a key building block within this chemical family: 3-fluoroquinoline-4-carboxylic acid . We will provide an in-depth technical overview covering its properties, synthesis, commercial availability, and essential experimental protocols for its use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis and analysis.

Physicochemical Data

The fundamental properties of 3-fluoroquinoline-4-carboxylic acid are summarized below. This data is critical for calculating molar equivalents, selecting appropriate analytical techniques, and ensuring correct identification.

| Property | Value | Source(s) |

| CAS Number | 153880-32-1 | [7] |

| Molecular Formula | C₁₀H₆FNO₂ | [8] |

| Molecular Weight | 191.16 g/mol | [8] |

| Appearance | Typically a solid (e.g., crystalline powder) |

Spectroscopic Characterization

Spectroscopic analysis is a non-negotiable step to verify the identity and purity of a starting material. The expected spectral features for 3-fluoroquinoline-4-carboxylic acid are based on the characteristic absorptions of its constituent functional groups.[9][10]

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Carboxylic Acid (COOH) | >10-12 ppm (broad singlet) | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and resonance effects.[9][10] |

| Aromatic Protons | 7.0 - 9.0 ppm | Protons on the quinoline ring system. | |

| ¹³C NMR | Carboxyl Carbon (COOH) | 160 - 185 ppm | The carbonyl carbon is significantly deshielded by the two oxygen atoms.[9][10] |

| Carbonyl Carbon (C4) | ~175-185 ppm | The keto-carbonyl carbon of the quinolone ring. | |

| Aromatic Carbons | 110 - 150 ppm | Carbons of the bicyclic aromatic system. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Extensive hydrogen bonding in carboxylic acid dimers causes significant peak broadening.[11] |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1730 cm⁻¹ (strong) | Characteristic absorption for a conjugated carboxylic acid carbonyl group.[11] | |

| C-F Stretch | ~1000 - 1100 cm⁻¹ | Indicates the presence of the carbon-fluorine bond.[12] |

Synthetic Pathways: An Overview

Understanding the synthesis of 3-fluoroquinoline-4-carboxylic acid is valuable for anticipating potential impurities and for designing syntheses of novel derivatives. While multiple routes exist, a common and versatile strategy is the Gould-Jacobs reaction . This method involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) or similar malonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis.

The causality of this workflow is straightforward: the initial condensation forms a key intermediate, which is then subjected to high temperature to drive the ring-closing reaction, forming the quinolone core. The final hydrolysis step converts the ester at the 3-position into the required carboxylic acid.

Applications in Research and Drug Development

3-Fluoroquinoline-4-carboxylic acid is not an end-product therapeutic itself but rather a high-value starting material or intermediate for the synthesis of more complex molecules.[1]

-

Antibacterial Agents: Its primary application is in the synthesis of fluoroquinolone antibiotics. The carboxylic acid at the 4-position and the keto group at the 3-position are essential for binding to bacterial DNA gyrase.[13] The fluorine atom at the 3-position can be used to modulate the electronic properties and biological activity of the final compound.

-

Antitumor and Antiviral Research: The 4-quinolone-3-carboxylic acid motif has been explored for non-classical biological activities, including as an inhibitor of HIV-1 integrase and as a scaffold for developing novel anticancer agents.[1][2]

-

Combinatorial Chemistry: As a versatile bicyclic framework, it serves as an attractive starting point for building combinatorial libraries to screen for a wide range of biological targets.[2]

Commercial Suppliers and Procurement

For researchers requiring high-purity starting materials without undertaking a multi-step synthesis, direct procurement from commercial suppliers is the most efficient path. The following table summarizes several known suppliers of 3-fluoroquinoline-4-carboxylic acid.

Disclaimer: This list is for informational purposes and is not exhaustive. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Notes |

| BLD Pharm | 153880-32-1 | 153880-32-1 | ≥97% | Provides access to NMR, HPLC, and other characterization data online.[7] |

| Fluorochem | F305771 (for 6-fluoro isomer) | 220844-73-5 | >95% | A well-known supplier of fluorinated building blocks. Note that specific isomer availability can vary.[14] |

| ChemUniverse | P98834 (for 8-fluoro isomer) | 71082-53-6 | 95% | Specializes in a wide range of research chemicals.[8] |

Experimental Protocols and Handling

Adherence to proper handling procedures and the implementation of a self-validating quality control workflow are paramount for experimental success and safety.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed.

-

Handling: Always handle the compound in a well-ventilated area, preferably a fume hood. Avoid all contact with skin and eyes and prevent inhalation of dust.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place, as defined in the USP-NF standards.[15]

-

Spills: In case of a spill, avoid generating dust. Sweep or vacuum the material into a suitable container for disposal. Clean the surface thoroughly to remove any residual contamination.[15]

Protocol: Preparation of a Stock Solution

For most applications, a stock solution in an appropriate organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power.

Objective: To prepare a 100 mM stock solution of 3-fluoroquinoline-4-carboxylic acid in DMSO.

Methodology:

-

Calculation: Determine the mass of the compound needed. For 1 mL of a 100 mM solution (MW = 191.16 g/mol ): Mass = 0.1 mol/L * 0.001 L * 191.16 g/mol = 0.0191 g = 19.1 mg

-

Weighing: Accurately weigh 19.1 mg of 3-fluoroquinoline-4-carboxylic acid into a clean, dry vial.

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

-

Mixing: Vortex or sonicate the mixture gently until the solid is completely dissolved. The resulting solution should be clear.

-

Storage: Store the stock solution at -20°C for long-term stability.[16] Before use, thaw completely and vortex to ensure homogeneity.

Protocol: Quality Control of Procured Material

It is imperative to verify the identity and purity of a commercially sourced reagent before committing it to a synthetic route or biological assay.

Objective: To confirm the structure and purity of a received batch of 3-fluoroquinoline-4-carboxylic acid.

Methodology:

-

Documentation Review: Cross-reference the received material with the purchase order and the supplier's Certificate of Analysis.

-

¹H NMR Analysis: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a spectrum and verify the presence of the characteristic broad carboxylic acid proton signal above 10 ppm and the expected aromatic proton signals.

-

Causality: This step confirms the proton framework of the molecule.

-

-

FTIR Analysis: Acquire an IR spectrum (e.g., using a KBr pellet or ATR). Confirm the presence of the very broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O stretch (~1710 cm⁻¹).

-

Causality: This provides definitive evidence for the key carboxylic acid functional group.

-

-

LC-MS Analysis: Prepare a dilute solution and analyze by LC-MS to confirm the molecular weight. The mass spectrum should show a prominent ion corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

-

Causality: This validates the molecular formula and provides an assessment of purity.

-

-

Final Assessment: If all spectroscopic data align with the expected structure and the purity meets the required standard (e.g., >95% by LC-MS), the material can be approved for use.

Conclusion

3-Fluoroquinoline-4-carboxylic acid is a fundamentally important building block in modern medicinal chemistry, particularly for the development of antibacterial agents. Its effective use hinges on a clear understanding of its chemical properties, reliable procurement from reputable suppliers, and rigorous in-house quality control. By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can confidently integrate this valuable scaffold into their discovery programs, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.

References

- Safety Data Sheet for Levofloxacin. (n.d.).

- 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid. (n.d.). ChemScene.

-

Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]

- 3-Fluoroquinoline-4-carboxylic acid. (n.d.). BLD Pharm.

-

Al-Trawneh, S. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]

- Synthesis of Fluoroquinolone Antibiotics. (n.d.). Quimica Organica.

-

Fernandes, C. C., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

- 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID. (n.d.). ChemUniverse.

-

The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (n.d.). SciSpace. [Link]

- A process for synthesis of fluoroquinolonic derivatives. (2003).

-

Facchini, M., et al. (2007). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Magnetic Resonance in Chemistry. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

- Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. (2009).

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2020). Spectroscopy Online. [Link]

-

Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. (n.d.). NUCLEUS information resources. [Link]

-

Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same - Google Patents [patents.google.com]

- 7. 153880-32-1|3-Fluoroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID [P98834] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. pccarx.com [pccarx.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

3-Fluoroquinoline-4-carboxylic acid melting point and physical state

The following is an in-depth technical guide regarding the physicochemical characterization and application of 3-Fluoroquinoline-4-carboxylic acid .

CAS Registry Number: 153880-32-1 Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol [1][2]

Executive Summary

3-Fluoroquinoline-4-carboxylic acid is a specialized heteroaromatic scaffold used primarily as a building block in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antibacterial fluoroquinolones. Unlike its more common isomer, 6-fluoroquinoline-4-carboxylic acid (a precursor to ciprofloxacin-class drugs), the 3-fluoro isomer offers a unique vector for structure-activity relationship (SAR) exploration. Its fluorine atom at the C3 position modulates the pKa of the adjacent carboxylic acid and alters the metabolic stability of the quinoline ring system.

This guide details the physical state, melting point behavior, and critical characterization protocols required for handling this compound in a drug development context.

Physicochemical Properties[3][4][5][6][7][8]

Physical State and Appearance

At standard ambient temperature and pressure (SATP), 3-Fluoroquinoline-4-carboxylic acid exists as a solid .

-

Appearance: Typically an off-white to pale yellow crystalline powder.

-

Odor: Odorless to faint characteristic amine-like odor.

Melting Point Profile

Like most quinoline-4-carboxylic acid derivatives (cinchoninic acids), this compound exhibits a high melting point due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and

| Property | Value / Range | Technical Note |

| Melting Point | > 210 °C (Decomposes) | Exact values vary by crystal habit and purity. Often observed in the 240–260 °C range with decomposition. |

| Boiling Point | N/A (Solid) | Predicted > 350 °C; decomposes before boiling at atmospheric pressure. |

| Solubility | Low (Water) | Soluble in DMSO, DMF, and aqueous alkali (forming carboxylate salts). |

| pKa (Predicted) | ~3.5 – 4.0 | The C3-fluorine inductive effect lowers the pKa relative to unsubstituted quinoline-4-carboxylic acid. |

Critical Insight: Do not rely solely on capillary melting point apparatus for purity determination. These high-melting solids often undergo decarboxylation or sublimation near their melting transition. Differential Scanning Calorimetry (DSC) is the required standard for accurate thermal characterization.

Synthesis and Purification Context

Understanding the synthesis is crucial for anticipating impurities that affect the physical state. The compound is typically accessible via modified Pfitzinger reaction or Gould-Jacobs cyclization pathways using fluorinated aniline precursors.

Impurity Profile Impacting Melting Point

-

Decarboxylated byproduct: 3-Fluoroquinoline (Liquid/Low-melting solid). Presence significantly depresses MP.

-

Isomeric impurities: 6-Fluoro or 8-Fluoro isomers (if starting material regioselectivity was poor).

-

Inorganic salts: Residual copper or silver salts from cyclization catalysts.

Visualization: Synthesis & Purification Workflow

The following diagram outlines the critical process steps and where physical property deviations typically originate.

Figure 1: Synthetic workflow highlighting the hydrolysis and purification stages where the solid state is established.

Analytical Characterization Protocols

To validate the identity and physical state of 3-Fluoroquinoline-4-carboxylic acid, a multi-modal approach is required. Relying on melting point alone is insufficient due to decomposition.

Protocol 1: Thermal Analysis (DSC/TGA)

Objective: Distinguish between true melting, polymorphic transitions, and decomposition.

-

Instrument: DSC (e.g., TA Instruments Q2000).

-

Pan: Hermetically sealed aluminum pan with a pinhole (to allow gas escape during decomposition).

-

Ramp Rate: 10 °C/min from 40 °C to 300 °C.

-

Interpretation: Look for a sharp endotherm (melt) immediately followed by an erratic exotherm (decomposition).

Protocol 2: NMR Validation (19F and 1H)

The fluorine atom provides a distinct handle for purity assessment.

-

Solvent: DMSO-d6 (Compound is poorly soluble in CDCl3).

-

19F NMR: Expect a singlet (or multiplet depending on H-coupling) around -110 to -130 ppm (relative to CFCl3). This confirms the presence of the fluorine on the aromatic ring and quantifies isomeric impurities.

Visualization: Characterization Logic Tree

Figure 2: Decision logic for validating the solid-state integrity of the compound.

Pharmaceutical Applications & Handling

Drug Development Utility

This scaffold is a bioisostere for other halo-quinoline acids. It is particularly relevant in the design of:

-

Kinase Inhibitors: The 4-COOH group serves as a handle for amide coupling to create hinge-binding motifs (e.g., Aurora A kinase inhibitors).

-

Antibacterials: While less common than the 6-fluoro isomers (ciprofloxacin precursors), the 3-fluoro variant is used to probe binding pocket sterics and electronic requirements in DNA gyrase inhibition.

Safety & Handling (SDS Highlights)

-

GHS Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood. The powder can be electrostatic.

-

Storage: Keep in a cool, dry place. Hygroscopicity is possible; store under inert atmosphere if high precision is required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18414347, 3-Fluoroquinoline-4-carboxylic acid. Retrieved from [Link]

-

Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. (Contextual reference for fluoroquinoline synthesis methods). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Amidation of Sterically Congested 3-Fluoroquinoline-4-Carboxylic Acid

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Peri-Ortho" Constraint

Coupling 3-fluoroquinoline-4-carboxylic acid is synthetically distinct from standard amide formations. Unlike simple benzoic acids, this substrate presents a unique steric challenge known as the "Peri-Ortho" Constraint .

The carboxylic acid at position C4 is sterically compressed between:

-

The Peri-Hydrogen at C5: A rigid part of the fused ring system that projects into the trajectory of incoming nucleophiles.

-

The Fluorine Atom at C3: While small (Van der Waals radius ~1.47 Å), its proximity creates significant electrostatic repulsion and steric bulk immediately adjacent to the carbonyl.

Why Standard Protocols Fail

Standard coupling reagents (EDC/NHS, HBTU, or even HATU) often result in low conversion or extensive reaction times for this specific scaffold.

-

Mechanism of Failure: The bulky active esters formed by HATU/HBTU cannot effectively approach the sterically crowded C4 carbonyl due to the C3-F/C5-H clamp.

-

Electronic Deactivation: While the 3-F group is electron-withdrawing (inductively activating the carbonyl), the quinoline nitrogen lone pair can participate in resonance that reduces the electrophilicity of the C4 position, requiring highly reactive intermediates.

The Solution Strategy

To ensure success, we must bypass the bulky active ester intermediate. This guide presents two high-probability protocols:

-

Method A (The Kinetic Powerhouse): Activation via Acid Chloride using Oxalyl Chloride/DMF. This generates the smallest possible electrophile (

), minimizing steric clashes. -

Method B (The Thermodynamic Alternative): Activation via T3P (Propylphosphonic Anhydride) . This reagent drives the reaction via an irreversible thermodynamic sink (formation of water-soluble phosphonate byproducts) and is effective for hindered substrates.

Part 2: Decision Matrix & Workflow

Use the following decision tree to select the optimal protocol for your specific amine partner.

Caption: Strategic selection of coupling method based on amine nucleophilicity.

Part 3: Detailed Experimental Protocols

Method A: Acid Chloride Activation (The "Gold Standard" for Yield)

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when scale-up is required.

Reagents:

-

Substrate: 3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv)

Protocol:

-

Activation Phase:

-

Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Cool the suspension to 0°C.

-

Add catalytic DMF (2-3 drops). Note: This forms the Vilsmeier-Haack intermediate, essential for rapid activation.

-

Add Oxalyl Chloride (1.5 equiv) dropwise over 10 minutes. Gas evolution (

, -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: The solution should become clear/homogeneous. If not, add an additional 0.5 equiv of Oxalyl Chloride.

-

Crucial Step: Concentrate the reaction mixture in vacuo to remove excess Oxalyl Chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Coupling Phase:

-

In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (3.0 equiv) in DCM.

-

Cool the amine solution to 0°C.[2]

-

Add the acid chloride solution dropwise to the amine solution.

-

Stir at RT for 4–12 hours.

-

-

Workup:

-

Quench with saturated

. Extract with DCM. -

Wash organic layer with brine, dry over

.

-

Method B: T3P Coupling (The "Green" Alternative)

Best for: Acid-sensitive substrates, parallel synthesis, and avoiding noxious acid chloride fumes.

Reagents:

-

Substrate: 3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)

-

Reagent: T3P (Propylphosphonic anhydride) (50% wt in EtOAc or DMF) (2.0 equiv)

-

Base: Pyridine (3.0–5.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: EtOAc or DMF (if solubility is an issue)

Protocol:

-

Setup:

-

Dissolve the carboxylic acid (1.0 equiv) and the Amine (1.2 equiv) in EtOAc (or DMF). Concentration: 0.1 M – 0.2 M.

-

Add the Base (Pyridine is preferred for T3P to minimize epimerization, though less relevant here, it also acts as an excellent proton shuttle).

-

-

Reaction:

-

Workup (The T3P Advantage):

-

Dilute with EtOAc.

-

Wash sequence: Water

1M HCl (to remove pyridine/amine) -

T3P byproducts are water-soluble, often eliminating the need for column chromatography.

-

Part 4: Data Summary & Troubleshooting

Comparative Performance Table

| Variable | Method A (Acid Chloride) | Method B (T3P) | Method C (HATU/Standard) |

| Active Species Size | Small ( | Medium (Cyclic Anhydride) | Large (Benzotriazole) |

| Steric Tolerance | High | High | Low |

| Reaction Time | 2-4 Hours | 4-16 Hours | 12-24 Hours (often stalls) |

| Byproducts | Water-soluble Phosphonates | Urea (difficult removal) | |

| Moisture Sensitivity | High | Low | Moderate |

Troubleshooting Guide

-

Problem: Low yield with Method A (Acid Chloride).

-

Root Cause:[2][4][5][6][7][8][9] The acid chloride might be hydrolyzing before reacting with the amine, or the 3-F group is destabilizing the intermediate.

-

Fix: Ensure the evaporation step after oxalyl chloride addition is thorough but rapid. Do not store the acid chloride; use immediately. Use Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) for neutral, mild acid chloride generation if the substrate is acid-sensitive [1].

-

-

Problem: No reaction with T3P.

-

Safety Note - Fluorine:

-

While the C3-F bond is generally stable, avoid extremely harsh nucleophilic conditions (e.g., NaH, high temp with strong alkoxides) which could trigger Nucleophilic Aromatic Substitution (

) at the C3 or C4 position, displacing the fluorine or the carboxyl group.

-

References

-

Ghosez's Reagent Protocol: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).

-

T3P Application: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 13(19), 5048–5051 (2011).

-

Acid Chloride Activation: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631 (2009).

- Quinoline Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference Text).

Sources

- 1. reddit.com [reddit.com]

- 2. chimia.ch [chimia.ch]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. View of The Synthesis of Sterically Hindered Amides [chimia.ch]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. bachem.com [bachem.com]

- 9. hepatochem.com [hepatochem.com]

Application Note: Synthesis of 2-(3-Fluoroquinolin-4-yl)benzimidazole Derivatives

This Application Note is structured to guide drug discovery professionals through the rational design and execution of synthesizing 2-substituted benzimidazole derivatives using 3-fluoroquinoline-4-carboxylic acid as the scaffold.

Executive Summary & Strategic Rationale

The fusion of a quinoline moiety with a benzimidazole core creates a "privileged structure" in medicinal chemistry, often exhibiting high affinity for DNA gyrase, kinases, and tubulin. The specific inclusion of a fluorine atom at the C3 position of the quinoline ring is non-trivial; it serves as a metabolic blocker (preventing oxidation at a typically reactive site) and modulates the pKa of the adjacent benzimidazole nitrogen via inductive effects.

This guide details the conversion of 3-fluoroquinoline-4-carboxylic acid into various benzimidazole derivatives. Unlike standard aliphatic acid couplings, this reaction is complicated by the steric and electronic environment of the quinoline C4 position, flanked by the C3-fluorine and the C5-proton.

Key Challenges Addressed:

-

Steric Hindrance: The ortho-fluorine substituent can retard nucleophilic attack at the carbonyl carbon.

-

Solubility: The planar, rigid nature of the product often leads to π-stacking and poor solubility, requiring specific purification strategies.

-

Regioselectivity: When using unsymmetrical o-phenylenediamines, tautomerism and steric bulk dictate the major isomer.

Retrosynthetic Analysis & Mechanism

The construction of the benzimidazole ring involves the condensation of the carboxylic acid (electrophile) with an o-phenylenediamine (nucleophile), followed by cyclodehydration.

Mechanistic Pathway[1][2][3]

-

Activation: The carboxylic acid is converted into an active ester or acid chloride to overcome the electron-rich nature of the quinoline ring which might reduce carbonyl electrophilicity.

-

Amidation: The primary amine of the diamine attacks the activated carbonyl to form a mono-amide (N-(2-aminophenyl)amide).

-

Cyclodehydration: Under acidic or thermal conditions, the second amine attacks the carbonyl of the amide, expelling water to close the imidazole ring.

Caption: Stepwise mechanistic progression from acid activation to benzimidazole ring closure.

Experimental Protocols

Two distinct protocols are provided. Method A is the "Gold Standard" for medicinal chemistry (mild, high functional group tolerance). Method B is the "Scale-Up" method (robust, cost-effective, but harsher).

Method A: HATU-Mediated One-Pot Synthesis (Recommended for Library Generation)

This method avoids harsh acidic conditions, preserving sensitive functional groups on the o-phenylenediamine.

Reagents:

-

3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)

-

Substituted o-phenylenediamine (1.1 equiv)

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA.

Protocol:

-

Activation: In a dried round-bottom flask, dissolve 3-fluoroquinoline-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution should turn slightly yellow/orange, indicating active ester formation.

-

Addition: Add the substituted o-phenylenediamine (1.1 mmol). Stir at RT for 4–6 hours. Monitor by LC-MS for the formation of the mono-amide intermediate (

= Mass of Acid + Diamine - 18). -

Cyclization: Once the amide is formed, add glacial acetic acid (10 equiv) directly to the reaction mixture and heat to 80°C for 3–5 hours. Alternatively, microwave irradiation at 100°C for 20 minutes facilitates rapid cyclization.

-

Work-up: Cool to RT. Pour the mixture into ice-cold saturated NaHCO₃ solution (50 mL). The product usually precipitates.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Method B: Polyphosphoric Acid (PPA) Cyclization (Recommended for Scale-Up)

PPA acts as both solvent and condensing agent. This method is ideal for simple substrates and gram-scale synthesis.

Reagents:

-

3-Fluoroquinoline-4-carboxylic acid (1.0 equiv)

-

o-phenylenediamine (1.0 equiv)[2]

-

Polyphosphoric Acid (PPA) (~10 g per 1 g of reactant)

Protocol:

-

Mixing: In a beaker, mix 3-fluoroquinoline-4-carboxylic acid (5 mmol) and o-phenylenediamine (5 mmol).

-

PPA Addition: Add PPA (20 g) and manually stir with a glass rod to ensure a homogeneous paste.

-

Heating: Heat the mixture to 140–150°C in an oil bath for 4 hours. The mixture will become a viscous, dark syrup.

-

Quenching: Cool the mixture to ~60°C (do not let it solidify completely). Slowly pour the syrup into crushed ice (200 g) with vigorous stirring.

-

Neutralization: The free base is liberated by slowly adding 50% NaOH solution or solid Na₂CO₃ until pH ~8–9.

-

Isolation: The solid product is filtered, washed copiously with water, and air-dried.

Purification & Characterization Strategy

Given the lipophilicity of the quinoline-benzimidazole hybrid, purification can be challenging.

Purification Decision Matrix

| Scenario | Recommended Method | Notes |

| High Purity Crude (>85%) | Recrystallization | Solvents: Ethanol/Water (9:1) or Acetonitrile.[3][4] |

| Standard Crude (Mix of amide/product) | Flash Chromatography | Eluent: DCM:MeOH (95:5 to 90:10). The product is polar. |

| Trace Impurities | Reverse Phase HPLC | C18 Column. Gradient: Water (0.1% Formic Acid) / ACN. |

Characterization Checklist (Self-Validation)

To confirm the structure, ensure the following spectral features are present:

-

¹H NMR (DMSO-d₆):

-

Benzimidazole NH: Broad singlet at δ 12.5–13.5 ppm (disappears with D₂O shake).

-

Quinoline C2-H: Singlet/Doublet at δ 8.8–9.2 ppm.

-

Fluorine Coupling: The proton at Quinoline C5 (peri-position) may show coupling to the C3-F.

-

-

¹⁹F NMR:

-

Diagnostic signal for the C3-fluorine atom, typically around δ -110 to -130 ppm.

-

-

HRMS:

-

Confirm exact mass. Look for the characteristic M+1 peak.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield of Amide (Method A) | Steric hindrance from C3-F. | Increase activation time (30 min) or switch coupling agent to EDC/HOAt . |

| Incomplete Cyclization | Stable amide intermediate. | Increase cyclization temperature to 100°C or add p-TsOH (catalytic) to the acetic acid step. |

| Product is "Sticky"/Gum | Trapped DMF/DMA. | Dissolve gum in EtOAc, wash 5x with water/brine to remove DMF. Triturate with diethyl ether. |

| Regioisomers Observed | Unsymmetrical diamine used. | Regioisomers are expected (5-substituted vs 6-substituted). Separate by HPLC if necessary, though they often interconvert in solution. |

Biological Context & Applications

The 2-(3-fluoroquinolin-4-yl)benzimidazole scaffold is not merely a chemical curiosity; it is a bioisostere of several kinase inhibitors.

-

DNA Intercalation: The planar tricyclic/tetracyclic system can intercalate into DNA base pairs.

-

Topoisomerase Inhibition: The 4-position of quinoline is critical for Topo II interaction; the benzimidazole extension mimics the DNA minor groove binders.

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate stability.

References

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[4] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417–427.[4] Link

-

Cui, W., Kargbo, R. B., et al. (2012).[5] Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Synlett, 23(02), 247–250.[5] Link

-

Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 33248-33276. Link

-

Asahina, Y., et al. (2005).[6] Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives. Journal of Medicinal Chemistry, 48(9), 3443–3446.[6] Link

- Mobinikhaledi, A., et al. (2010). Synthesis of New Benzimidazole Derivatives... Journal of Heterocyclic Chemistry.

Sources

- 1. Bot Verification [rasayanjournal.co.in]